N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the fluorophenyl group and the imidazole ring. The final step involves the formation of the thioacetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the imidazole ring or the thioacetamide linkage.
Substitution: Substitution reactions can occur at the fluorophenyl group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine: In medicinal chemistry, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity. The imidazole ring may participate in hydrogen bonding or coordination with metal ions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-chlorobenzamide
Comparison: Compared to these similar compounds, N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the presence of the fluorophenyl group and the imidazole ring. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFIDJOXRYHGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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